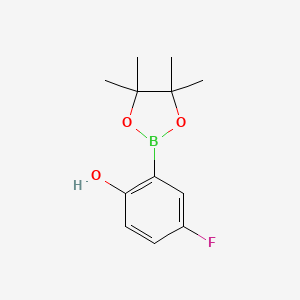

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

Historical Development of Fluorinated Boronic Acid Derivatives

The historical trajectory of fluorinated boronic acid derivatives began with foundational discoveries in boronic acid chemistry that occurred over 150 years ago, establishing the groundwork for what would eventually become a dynamically developing field of chemistry. The initial recognition of boronic acids' unique properties came through early work by Frankland in 1860, who first prepared and isolated a boronic acid by treating diethylzinc with triethylborate, producing the highly air-sensitive triethylborane that eventually provided ethylboronic acid through slow atmospheric oxidation. This pioneering work established boronic acids as products of the second oxidation of boranes, with stability to atmospheric oxidation considerably superior to that of borinic acids, which result from the first oxidation of boranes.

The introduction of fluorine substituents into boronic acid structures emerged as a significant advancement in the mid-20th century, driven by the recognition that fluorine substitution could dramatically alter the electronic properties and reactivity profiles of these compounds. Early investigations revealed that the introduction of fluorine substituents into phenylboronic acids increases their acidity, with this effect being highly dependent on the position of the fluorine substituent. The lowest influence was observed for the para position as the result of compensation between inductive and resonance effects, which have comparable values, while the meta position showed enhanced acidity due to much weaker resonance contribution. Perhaps most intriguingly, ortho-fluorinated derivatives exhibited enhanced acidity that could be attributed to the formation of intramolecular boron-oxygen-hydrogen-fluorine hydrogen bonds.

The systematic study of fluorinated boronic compounds gained momentum throughout the latter half of the 20th century, with researchers discovering that the range of pKa values for fluorinated phenylboronic acids spans from 6.17 to 8.77, with the lowest value recorded for 2,3,4,6-tetrafluorophenylboronic acid and the highest for 4-fluorophenylboronic acid. This wide range of acidity values provided chemists with unprecedented control over the electronic properties of their synthetic intermediates. The development of benzoxaboroles, cyclic hemiesters of phenylboronic acids, represented another crucial milestone in fluorinated boronic acid chemistry, particularly after the discovery that these compounds bind sugars at physiological pH, leading to applications as biologically active substances with antibacterial, antiprotozoal, and antifungal activity.

Recent decades have witnessed an explosion of interest in fluorinated boronic compounds, culminating in comprehensive reviews that have documented their acidity constants, geometric parameters based on crystallographic data, synthetic methodologies, and expanding range of applications. The development of direct radiofluorination methods for boronic acid derivatives has seen significant advances, particularly through the groundbreaking work of research groups focused on copper-mediated and palladium-catalyzed fluorination reactions. These methodological advances have enabled the synthesis of complex fluorinated organoboron compounds with greater efficiency and broader functional group tolerance than previously possible.

Significance of Pinacol Boronates in Chemical Research

Pinacol boronic esters have emerged as one of the most important classes of organoboron compounds in modern synthetic chemistry, distinguished by their exceptional stability, ease of handling, and broad utility as synthetic intermediates. The pinacol protecting group, derived from 2,3-dimethyl-2,3-butanediol, forms a cyclic boronic ester that dramatically enhances the stability and manipulability of boronic acid functionality compared to the free boronic acid. This stability has made pinacol boronates the dominant boronic acid surrogate in organic synthesis, enabling their widespread adoption in both academic research and industrial applications.

The commercial success of pinacol boronic esters stems from their unique combination of properties that address many of the traditional challenges associated with boronic acid chemistry. Unlike free boronic acids, which are highly polar and often difficult to purify and characterize, pinacol boronic esters are typically crystalline solids that can be easily purified by standard chromatographic techniques and stored under ambient conditions without significant decomposition. The pinacol group effectively masks the Lewis acidic boron center while maintaining the ability to participate in key reactions such as the Suzuki-Miyaura cross-coupling reaction.

The mechanism by which pinacol boronic esters participate in palladium-catalyzed cross-coupling reactions has been the subject of extensive mechanistic investigation. Research has demonstrated that pinacol boronic esters undergo transmetalation with palladium complexes through a pathway that involves initial coordination of the boronic ester to the metal center, followed by transfer of the organic group from boron to palladium. Interestingly, kinetic studies have revealed that pinacol boronic esters exhibit sigmoidal kinetic profiles in transmetalation reactions, suggesting that reaction products influence the rate of transmetalation, possibly through breaking of palladium-hydroxo bridges in dimeric palladium complexes.

The steric properties of the pinacol boronic ester group have been subjected to detailed experimental and computational analysis, revealing surprising insights about its effective size as a substituent. Despite the presence of two adjacent quaternary sp³-hybridized carbon atoms in the diol backbone, comprehensive studies using A-values, ligand cone angles, and percent buried volume measurements have demonstrated that the pinacol boronic ester moiety is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions. This finding has important implications for the design of stereoselective reactions involving pinacol boronic esters.

The synthesis of pinacol boronic esters has benefited from the development of transition metal-free methodologies that offer practical advantages in terms of cost, environmental impact, and compatibility with sensitive functional groups. These methods include reactions using organometallic reagents, Lewis acids and bases, photoredox catalysis, and 1,2-metallate rearrangement strategies. The availability of bis(pinacolato)diboron as a commercially available reagent has further enhanced the utility of pinacol boronic esters by providing a convenient source of pinacol boronate functionality for installation onto various organic frameworks.

| Property | Pinacol Boronic Esters | Free Boronic Acids |

|---|---|---|

| Stability in Air | High | Moderate |

| Water Solubility | Low | High |

| Crystallinity | Typically crystalline | Often amorphous |

| Purification | Standard chromatography | Specialized methods required |

| Storage Conditions | Ambient | Inert atmosphere preferred |

| Cross-coupling Reactivity | High | High |

Current Academic Interest in 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

The compound 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has garnered significant academic attention as a representative example of advanced fluorinated pinacol boronate chemistry that combines multiple desirable structural features within a single molecular framework. The compound's CAS number 779331-49-6 and molecular weight of 238.06 grams per mole have established it as a well-characterized synthetic intermediate with documented physical properties including a melting point range of 99.3-100.2°C and a predicted boiling point of 324.9±32.0°C. Current research interest in this compound stems from its unique positioning at the intersection of fluorine chemistry, boronic acid chemistry, and phenolic chemistry.

Contemporary investigations have focused extensively on the synthetic accessibility and versatility of 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as a building block for more complex molecular architectures. The compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, where the pinacol boronate functionality can be readily converted to carbon-carbon bonds while the fluorine substituent and phenolic hydroxyl group provide additional sites for chemical modification. Research has demonstrated that fluorinated arylboronic acid derivatives, including compounds structurally related to 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, can undergo efficient palladium-catalyzed fluorination reactions that proceed through high oxidation state palladium intermediates.

The compound's potential applications in fluorescent sensing systems represent another area of intense academic investigation. The combination of boronic acid functionality with fluorine substitution creates opportunities for the development of selective fluoride sensors, building upon established principles that boronic acid groups interact strongly and selectively with fluoride ions among the halide series. Research has shown that fluorescent probes based on boronic acid groups can undergo spectral changes upon fluoride binding, with the change between the neutral form of the boronic acid group, which acts as an electron-withdrawing group, and the anionic trifluoro form, which functions as an electron-donating group, providing the basis for ratiometric fluoride detection.

Recent synthetic methodologies have demonstrated the feasibility of incorporating 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol into radiofluorination protocols for the preparation of fluorine-18 labeled compounds. Copper-mediated radiofluorination methods have shown high functional group tolerance and compatibility with aromatic boronic esters, enabling the synthesis of clinically relevant radiotracers with improved synthetic efficiency compared to traditional organostannane-based approaches. These developments have positioned compounds like 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as valuable precursors for positron emission tomography imaging agents.

The academic interest in 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol extends to its role in asymmetric synthesis and organocatalysis applications. Research projects focused on the development of new methods for asymmetric synthesis of organofluorine compounds with boronic acid functionality have identified compounds of this structural type as key targets for catalytic homologation reactions. The applied catalytic homologation reaction is particularly suitable for the introduction of both boronic acid and fluorine-containing groups to the same stereogenic carbon, with the boronic acid group subsequently replaceable by other functional groups with high stereoselectivity.

| Research Application | Key Features | Current Status |

|---|---|---|

| Cross-coupling Reactions | High reactivity, functional group tolerance | Well-established |

| Fluoride Sensing | Selective fluoride binding, spectral changes | Active development |

| Radiofluorination | Fluorine-18 incorporation, mild conditions | Emerging applications |

| Asymmetric Synthesis | Stereoselective transformations | Research phase |

| Materials Science | Building block for fluorinated polymers | Exploratory studies |

Properties

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZFCSYBTMZNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718241 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779331-49-6 | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779331-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction.

Mode of Action

The mode of action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with its targets through the process of transmetalation. This is a key step in the Suzuki–Miyaura reaction, where the boron atom in the boronic ester is replaced by a metal atom.

Biochemical Pathways

The biochemical pathways affected by 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are related to the formation of carbon-carbon bonds. The Suzuki–Miyaura reaction, in which this compound is used, is a type of cross-coupling reaction that forms a carbon-carbon bond between two different organic compounds.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis, especially at physiological ph. This could potentially affect the bioavailability of the compound.

Result of Action

The result of the action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction. This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be influenced by environmental factors such as pH. As mentioned earlier, phenylboronic pinacol esters are susceptible to hydrolysis, and the rate of this reaction is considerably accelerated at physiological pH. Therefore, the stability and efficacy of this compound can be significantly affected by the pH of the environment.

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as ligases and transferases, which facilitate the transfer of functional groups. The dioxaborolane group in 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol acts as a boron source, enabling the formation of stable boronate esters with diols and other nucleophiles. These interactions are crucial for the synthesis of complex organic molecules and pharmaceuticals.

Cellular Effects

In cellular systems, 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. This compound can also impact cell proliferation and apoptosis, making it a potential candidate for cancer research. Studies have demonstrated that 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can induce cell cycle arrest and promote programmed cell death in certain cancer cell lines.

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to form covalent bonds with biomolecules. The boron atom in the dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the fluorine atom in the compound enhances its binding affinity to certain biomolecules, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important considerations for its use in biochemical research and drug development.

Dosage Effects in Animal Models

The effects of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in preclinical studies to ensure the safety and efficacy of the compound.

Metabolic Pathways

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 oxidases and transferases. These enzymes facilitate the biotransformation of the compound, leading to the formation of metabolites that can be further processed or excreted. The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle.

Transport and Distribution

Within cells and tissues, 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, and it can bind to serum proteins, influencing its distribution and bioavailability. These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

Biological Activity

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Molecular Structure

The compound has a complex structure characterized by the presence of a fluorine atom and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 293.2 g/mol. The presence of the dioxaborolane group is significant for its reactivity and potential biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.2 g/mol |

| CAS Number | 1256360-59-4 |

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds similar to 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. For example, related compounds have shown significant inhibitory effects on various cancer cell lines:

- MDA-MB-231 TNBC Cell Line : Exhibited potent inhibitory effects with an IC50 value of 0.126 μM.

- Selectivity Index : The compound demonstrated a nearly 20-fold selectivity for cancer cells over non-cancerous cells (MCF10A) .

The proposed mechanism for the anticancer activity includes:

- Inhibition of Matrix Metalloproteinases (MMPs) : Significant inhibition of MMP-2 and MMP-9 was observed, which are crucial in cancer metastasis.

- Cell Proliferation Inhibition : The compound inhibited cell proliferation effectively in vitro .

Toxicity Studies

Toxicity assessments have indicated that 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol shows low acute toxicity levels. In studies involving mice:

- No acute toxicity was reported at doses up to 2000 mg/kg.

- Favorable pharmacokinetic profiles were noted with sufficient oral bioavailability .

Study 1: Antiviral Activity

A recent study investigated the antiviral properties of structurally similar compounds against influenza viruses. The results indicated:

- Direct Effect on Viral Replication : A compound demonstrated a significant reduction in viral load in infected mice.

- Safety Profile : High doses administered orally did not result in adverse effects .

Study 2: Selective Cytotoxicity

Another research focused on the selective cytotoxicity of derivatives related to 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.126 | 20 (MDA-MB-231/MCF10A) |

| Compound B | 17.02 | Not specified |

These findings suggest that modifications to the dioxaborolane structure can enhance selectivity and potency against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

The compound's boron-containing structure allows it to function as a versatile building block in the synthesis of pharmaceuticals. Its applications include:

- Synthesis of Anticancer Agents : The incorporation of boron into drug molecules can enhance their efficacy and selectivity. Compounds derived from 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been studied for their potential as anticancer agents by targeting specific cancer cell pathways .

- Drug Delivery Systems : The compound can be utilized in the development of drug delivery systems that improve the bioavailability and targeted delivery of therapeutic agents. Its ability to form stable complexes with various drugs enhances their stability and release profiles .

Materials Science

In materials science, this compound is used for developing advanced materials with unique properties:

- Polymer Chemistry : The compound serves as a cross-linking agent in polymer synthesis, contributing to the formation of thermally stable and chemically resistant materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

- Sensors and Electronics : Due to its electronic properties, 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is being explored for use in electronic devices and sensors. Its ability to interact with light makes it suitable for applications in photonic devices .

Case Studies

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine and boronate groups significantly influences reactivity and physicochemical properties. Key analogs include:

Key Observations :

- Melting Points: Fluorine and hydroxyl groups increase polarity, raising melting points (e.g., 118°C for 4-substituted phenol vs. 44–47°C for 2-fluoro-5-boronate ).

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the boronate group, accelerating cross-coupling reactions . Chlorine substituents (as in 2,3-dichloro analog) further increase reactivity but reduce solubility .

- Synthetic Yields : Positional isomers like 2e achieve higher yields (95%) due to reduced steric hindrance during boronate formation .

Structural and Analytical Characterization

- NMR Spectroscopy : $^{19}\text{F}$ and $^{11}\text{B}$ NMR are critical for confirming substituent positions and boronate integrity. For example, 4-fluoro-3-boronate derivatives show distinct $^{19}\text{F}$ shifts at δ 166.42 ppm .

- X-ray Crystallography : Tools like SHELXL and OLEX2 resolve boronate geometry and hydrogen-bonding networks, essential for structure-activity relationship studies .

Q & A

Q. Table 2: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 220.08 g/mol | |

| Melting Point | 112–118°C | |

| Solubility in Methanol | Slightly soluble (~5 mg/mL) | |

| Purity (GC) | >98% |

Applications in Advanced Research

Q. What role does this compound play in developing fluorescent probes or OLED materials?

- Methodological Answer : The boronate ester serves as a versatile building block for π-conjugated systems. For example, coupling with emissive aryl halides (e.g., pyrene or anthracene derivatives) generates fluorophores with tunable emission wavelengths. Photophysical characterization (e.g., fluorescence quantum yield, lifetime) should be conducted in degassed solvents to avoid quenching by oxygen .

Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map the energy landscape of transmetallation and reductive elimination steps. Key parameters include boron-oxygen bond lengths and charge distribution at the boron center. Validate models with experimental kinetics data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.